2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the 3-methoxyphenoxy group: This can be achieved by reacting 3-methoxyphenol with an appropriate halogenated compound under basic conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Incorporation of the pyrazin-2-yloxy group: This step involves the reaction of pyrazine with an appropriate alkylating agent to form the pyrazin-2-yloxy moiety.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products depend on the specific substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenoxy)-1-[3-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one
- 2-(3-methoxyphenoxy)-1-[3-(quinolin-2-yloxy)piperidin-1-yl]ethan-1-one
Uniqueness
2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one is unique due to the presence of both the pyrazin-2-yloxy and piperidin-1-yl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-14-4-2-5-15(10-14)24-13-18(22)21-9-3-6-16(12-21)25-17-11-19-7-8-20-17/h2,4-5,7-8,10-11,16H,3,6,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVNZZLLBJZAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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